3-(2-Fluorophenyl)isonicotinaldehyde
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Overview
Description
3-(2-Fluorophenyl)isonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes It features a fluorophenyl group attached to the third position of the isonicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)isonicotinaldehyde typically involves the reaction of 2-fluorobenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(2-Fluorophenyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)isonicotinaldehyde involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-[(2,6-difluorophenyl)ethynyl]isonicotinaldehyde
- 2-(4-Fluorophenyl)isonicotinaldehyde
- 2-Chloro-6-(4-fluorophenyl)isonicotinaldehyde
Uniqueness
3-(2-Fluorophenyl)isonicotinaldehyde is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where fluorine’s presence can enhance activity or selectivity .
Properties
Molecular Formula |
C12H8FNO |
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Molecular Weight |
201.20 g/mol |
IUPAC Name |
3-(2-fluorophenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-4-2-1-3-10(12)11-7-14-6-5-9(11)8-15/h1-8H |
InChI Key |
SDIZCXLWWWHPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)C=O)F |
Origin of Product |
United States |
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